molecular formula C10H11ClF3NO B1448703 1-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride CAS No. 1820734-61-9

1-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride

Cat. No. B1448703
CAS RN: 1820734-61-9
M. Wt: 253.65 g/mol
InChI Key: DXMAIDYCYQHHBS-UHFFFAOYSA-N
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Description

1-(4-(Trifluoromethoxy)phenyl)cyclopropan-1-amine hydrochloride, also known as TPCP-AM, is a novel small molecule that has been used in a variety of scientific research applications. It is a cyclic amine derivative with a trifluoromethoxy phenyl group as its functional group. TPCP-AM has been studied for its potential use in drug discovery and development, as well as in the study of its biochemical and physiological effects.

Scientific Research Applications

Medicinal Chemistry

1-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride: is a compound that can be utilized in the development of new pharmaceuticals. Its structure suggests potential activity in the central nervous system (CNS), and it could be a precursor for the synthesis of compounds targeting neurological disorders. The trifluoromethoxy group is particularly interesting due to its electron-withdrawing properties, which can affect the pharmacokinetics of the molecule .

Pharmacology

In pharmacology, this compound’s ability to cross the blood-brain barrier could be explored due to the presence of the trifluoromethoxy group. It may serve as a lead compound for the development of drugs with CNS activity, potentially aiding in the treatment of depression, anxiety, or neurodegenerative diseases. Further research could determine its receptor binding affinity and selectivity .

Biochemistry

Biochemically, 1-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride could be used to study enzyme-substrate interactions, especially in enzymes that metabolize cyclopropane-containing substrates. Its unique structure allows for the investigation of enzyme kinetics and the development of enzyme inhibitors .

Materials Science

The compound’s structural components make it a candidate for the synthesis of advanced materials. The trifluoromethoxy phenyl group could impart unique electronic properties, making it suitable for use in organic semiconductors or as a monomer in polymer chemistry for creating materials with specific optical or electrical properties .

Chemical Engineering

In chemical engineering, this compound could be involved in process optimization studies. Its stability under various conditions can be assessed to improve the synthesis of related compounds. Additionally, its solubility and reactivity could be important parameters in designing large-scale production processes .

Environmental Science

The environmental impact of 1-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride and its derivatives could be another area of application. Studies could focus on its biodegradability, potential bioaccumulation, and the effects of its breakdown products on ecosystems .

properties

IUPAC Name

1-[4-(trifluoromethoxy)phenyl]cyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO.ClH/c11-10(12,13)15-8-3-1-7(2-4-8)9(14)5-6-9;/h1-4H,5-6,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXMAIDYCYQHHBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)OC(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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